molecular formula C16H14N2O5 B5517061 N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide

N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide

Cat. No. B5517061
M. Wt: 314.29 g/mol
InChI Key: PYAOCFNFRBCKTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-chloro-N-methoxy-4-nitrobenzamide, involves selective formation through reactions with different agents. For instance, it reacts with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide (Shtamburg et al., 2012). Another example is the synthesis of cyclometalated complexes of N-methoxy-4-nitrobenzamide with metals like rhodium and iridium (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been characterized using techniques like X-ray diffraction and DFT calculations, revealing the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide and its derivatives undergo various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide exhibits selective formation reactions in different chemical environments, as mentioned earlier (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of similar compounds have been studied through methods like single-crystal X-ray diffraction, offering insights into their crystalline structure and physical form (He et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, “4-Acetamidoacetophenone”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for research on “N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments could be conducted. It would also be beneficial to explore potential applications and uses for this compound .

properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10(19)11-3-6-13(7-4-11)17-16(20)12-5-8-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOCFNFRBCKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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